molecular formula C8H6F3NO3 B6308751 2,N-Dihydroxy-4-trifluoromethyl-benzamide CAS No. 394-37-6

2,N-Dihydroxy-4-trifluoromethyl-benzamide

Cat. No.: B6308751
CAS No.: 394-37-6
M. Wt: 221.13 g/mol
InChI Key: QVMYQKKBAUUYME-UHFFFAOYSA-N
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Description

2,N-Dihydroxy-4-trifluoromethyl-benzamide is a chemical compound with the molecular formula C8H6F3NO3 It is characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,N-Dihydroxy-4-trifluoromethyl-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary functional groups.

    Reaction Conditions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2,N-Dihydroxy-4-trifluoromethyl-benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

2,N-Dihydroxy-4-trifluoromethyl-benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,N-Dihydroxy-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Trifluoromethylbenzamide: Lacks the hydroxyl groups, affecting its reactivity and applications.

    2,4-Dihydroxy-3-trifluoromethylbenzamide: Similar structure but with different positioning of functional groups.

Uniqueness

2,N-Dihydroxy-4-trifluoromethyl-benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N,2-dihydroxy-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-1-2-5(6(13)3-4)7(14)12-15/h1-3,13,15H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMYQKKBAUUYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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